
DL-Norvaline
Overview
Description
DL-Norvaline is a non-proteinogenic amino acid with a straight-chain aliphatic side chain (CH₂CH₂CH₃). It is structurally similar to valine but lacks a methyl branch. Research highlights its diverse roles:
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Norvaline can be synthesized using valeric acid as the raw material. The process involves acyl chlorination and alpha-position bromination in one-pot, followed by ammoniation and resolution of this compound . The yields of these steps are relatively high, making this method efficient for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biologic enzyme methods has been explored, but these are not typically used for industrial production due to high costs and low yields .
Chemical Reactions Analysis
Types of Reactions: DL-Norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Medical Research Applications
1. Anti-Obesity Effects
Recent studies have shown that DL-Norvaline can significantly reduce body weight and improve glucose metabolism in obese models. In a controlled study, administration of this compound resulted in over a 40% reduction in body weight and enhanced energy metabolism, suggesting its potential as an anti-obesity agent .
2. Antimicrobial Properties
this compound has been identified as an effective inhibitor of leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. A study demonstrated that when combined with oxacillin, this compound exhibited enhanced efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination therapy could represent a novel approach to treating resistant bacterial infections .
3. Blood Pressure Regulation
Research indicates that L-Norvaline (the L-isomer of this compound) may serve as a potential antihypertensive agent. In experiments involving hypertensive rats, L-Norvaline treatment led to significant reductions in blood pressure without affecting renal function, highlighting its therapeutic potential .
Biochemical Applications
1. Protein Misincorporation Studies
this compound is known for its ability to be misincorporated into proteins at isoleucine positions during translation. This property has been utilized to study the effects of misincorporated amino acids on protein stability and toxicity. Research has shown that substitution of isoleucine with norvaline results in higher toxicity compared to valine, providing insights into protein misfolding and stability .
2. Enzyme Activity Modulation
In enzyme production studies, this compound was evaluated alongside other amino acids for its impact on enzyme activity in biobleaching processes within the pulp and paper industry. Although it did not significantly stimulate enzyme production, understanding its role in enzyme kinetics remains an area of interest .
Material Science Applications
1. Phase Transition Studies
this compound exhibits unique crystallization properties, undergoing phase transitions that can be studied using temperature-dependent spectroscopy. Research indicates that the phase transition temperature is influenced by crystal size and doping with other amino acids, which can alter the material's physical properties . The following table summarizes these findings:
Sample Type | Phase Transition Temperature (K) | Notes |
---|---|---|
Pure this compound | 180 | Significant change in absorption spectrum |
Doped with L-Glutamic Acid | 170 | Lower transition temperature observed |
Larger Crystals | 190 | Higher probability of impurities |
Mechanism of Action
DL-Norvaline is often compared with other aliphatic amino acids such as DL-Norleucine and DL-2-Aminobutyric acid. These compounds share similar structural features but differ in their side-chain lengths and functional properties . This compound is unique due to its specific phase transition properties and its role in promoting nitric oxide production .
Comparison with Similar Compounds
DL-Norvaline vs. L-Pipecolic Acid
Key Insight: While both compounds are non-proteinogenic amino acids, their structural differences correlate with distinct biological interactions. This compound’s linear structure may favor interactions with proteins involved in redox regulation, whereas L-pipecolic acid’s cyclic structure aligns with roles in lysine catabolism .
This compound vs. Thioetheramide-PC
Key Insight: Thioetheramide-PC’s complex structure enables interactions with signaling proteins like AKAP12, whereas this compound’s simpler structure limits it to metabolic regulation .
This compound vs. DL-Methionine
Key Insight: Methionine’s sulfur atom is indispensable for cephalosporin synthesis, whereas this compound’s inability to donate sulfur renders it ineffective in this context .
This compound vs. DL-Norleucine
Parameter | This compound | DL-Norleucine |
---|---|---|
Side Chain Length | 3-carbon (CH₂CH₂CH₃) | 4-carbon (CH₂CH₂CH₂CH₃) |
Effectiveness in Sulfur Substitution | Not applicable (no sulfur) | 22–37% as effective as methionine |
Key Insight: DL-Norleucine’s longer side chain allows partial substitution for methionine in sulfur-dependent processes, whereas this compound’s shorter chain limits such utility .
Data Tables
Table 1: Functional and Structural Comparison
Table 2: Structural and Metabolic Differences
Compound | Side Chain Structure | Sulfur Content | Metabolic Pathway Association |
---|---|---|---|
This compound | CH₂CH₂CH₃ | No | Redox regulation |
DL-Methionine | SCH₂CH₂CH(NH₂)COOH | Yes | Sulfur donation |
Biological Activity
DL-Norvaline, a non-proteinogenic amino acid, is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of microbiology, cancer research, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound (2-Aminopentanoic acid) is an analog of the amino acid valine. It exists in two enantiomeric forms: D-norvaline and L-norvaline. The compound has been shown to inhibit certain enzymes, particularly leucyl-tRNA synthetase, which plays a crucial role in protein synthesis. This inhibition can lead to reduced bacterial growth and biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains when combined with antibiotics like oxacillin .
Antimicrobial Effects
This compound exhibits significant antimicrobial properties. Research indicates that D-norvaline can enhance the efficacy of antibiotics against resistant bacterial strains. In a study involving MRSA, the combination of D-norvaline with oxacillin resulted in a notable decrease in bacterial cell growth and biofilm formation by 8.9% and 6.2%, respectively . The minimal inhibitory concentration (MIC) for D-norvaline was determined to be 995.8 µg/mL, indicating its potency against certain bacterial strains.
Impact on Membrane Properties
This compound affects the phospholipid fatty acid composition of bacterial membranes. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a 69% decrease in total fatty acid concentration in D-norvaline-treated cells compared to untreated controls. This alteration in membrane composition enhances fluidity but reduces antibiotic resistance, suggesting that this compound modifies membrane properties to facilitate increased susceptibility to antibiotics .
Anti-Cancer Potential
Emerging studies suggest that this compound may have anti-cancer properties through mechanisms involving apoptosis and autophagy. It has been implicated in signaling pathways related to cell cycle regulation and DNA damage response . Specifically, this compound's ability to inhibit certain metabolic enzymes may contribute to its potential as an adjunct therapy in cancer treatment.
Study on MRSA
A pivotal study investigated the effects of D-norvaline combined with oxacillin on MRSA strains. The results demonstrated that the treatment significantly reduced both cell viability and biofilm formation, indicating a synergistic effect that could be harnessed for therapeutic applications against resistant infections .
Enzymatic Resolution for L-Norvaline Production
Research has also focused on environmentally friendly methods for producing high-purity L-norvaline from this compound through multi-enzymatic resolution processes. This method not only highlights the utility of this compound in producing valuable metabolites but also emphasizes its potential applications in biochemistry and pharmaceuticals .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the biochemical mechanism of DL-Norvaline as an arginase inhibitor, and how can its inhibitory activity be experimentally assessed?
this compound acts as a non-competitive inhibitor of arginase , binding to an allosteric site rather than the active site, thereby modulating enzyme activity without competing with the substrate (L-arginine) . To assess its inhibitory effects:
- Enzyme kinetics assays : Perform arginase activity assays using spectrophotometric methods (e.g., urea quantification via the Berthelot reaction) .
- IC50 determination : Titrate this compound concentrations and calculate the half-maximal inhibitory concentration using dose-response curves .
- Cell-based models : Use macrophage activation assays to study its role in inflammation pathways linked to arginase activity .
Q. What are the critical physicochemical properties of this compound for experimental reproducibility?
Key properties include:
- Solubility : 50 mg/mL in water at 18°C, but solubility decreases in organic solvents .
- Purity : ≥95% (HPLC-grade recommended for enzymatic assays) .
- Storage : Store powder at -25°C to -15°C for long-term stability; avoid repeated freeze-thaw cycles in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported toxicity across different biological models?
Toxicity varies with experimental conditions:
- In S. cerevisiae, growth inhibition is negligible in ammonium sulfate media but severe in proline-based media due to upregulated amino acid permeases (e.g., Gap1p) enhancing this compound uptake .
- Methodological adjustments : Optimize nitrogen source (e.g., ammonium vs. proline) and pH (5.3–6.3) to control uptake kinetics . Validate cytotoxicity using viability assays (e.g., OD600 for yeast, MTT for mammalian cells).
Q. What advanced techniques characterize this compound’s solid-state phase transitions, and how do these transitions impact its applications?
- Terahertz time-domain spectroscopy (THz-TDS) : Reveals a Martensitic phase transition at 190 K, critical for studying molecular machines or crystalline material engineering .
- Grain size effects : Smaller grains (≤5 µm) lower transition temperature (180 K), while larger grains (125–250 µm) stabilize at 190 K .
- Doping strategies : Introduce hydrophobic dopants to modulate transition temperatures, enabling tailored material properties .
Q. How does stereoisomerism (DL- vs. L-Norvaline) influence arginase inhibition efficacy, and how can enantiomeric purity be ensured?
- Activity differences : L-Norvaline is the active enantiomer; this compound (racemic mixture) shows reduced potency due to competitive binding of D-enantiomer .
- Enantiomeric separation : Use chiral HPLC or enzymatic resolution to isolate L-Norvaline . Validate purity via polarimetry or NMR .
Q. Methodological Guidance
Q. How should researchers design experiments to study this compound’s role in metabolic engineering?
- Yeast strain engineering : Integrate isobutanol biosynthesis pathways (e.g., cyt-ILV cassette) and use evolutionary engineering under this compound selection pressure to enhance tolerance .
- Analytical workflows : Quantify isobutanol via GC-MS and monitor growth kinetics using automated cell quantifiers .
Q. What statistical approaches are recommended for analyzing contradictory data in arginase inhibition studies?
- Lineweaver-Burk plots : Confirm non-competitive inhibition by observing unchanged and reduced .
- Multivariate analysis : Account for variables like pH, temperature, and co-factor availability using ANOVA or machine learning models .
Q. Synthesis and Characterization
Q. What synthetic routes and quality control methods are recommended for this compound production?
- Synthesis : Strecker amino acid synthesis or enzymatic resolution of racemic mixtures .
- Characterization :
- Purity : HPLC with UV detection (λ = 210 nm) .
- Structural confirmation : -NMR (δ 1.4–1.6 ppm for methylene protons) and FT-IR (C=O stretch at 1700 cm) .
Q. Emerging Applications
Q. How can this compound be applied in novel material science or drug discovery contexts?
Properties
IUPAC Name |
2-aminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
Record name | (+-)-Norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | DL-Norvaline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20676 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
760-78-1, 6600-40-4 | |
Record name | (±)-Norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Norvaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | norvaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-NORVALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Norvaline | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+-)-Norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-norvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORVALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.